molecular formula C7H10N2O2 B15217072 2,6-Dihydroxyheptanedinitrile

2,6-Dihydroxyheptanedinitrile

Cat. No.: B15217072
M. Wt: 154.17 g/mol
InChI Key: BMBYSWXHCFQJEW-UHFFFAOYSA-N
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Description

2,6-Dihydroxyheptanedinitrile is an aliphatic compound featuring a seven-carbon backbone with hydroxyl groups at positions 2 and 6 and two nitrile functional groups. The compound’s dual functional groups suggest utility in polymer chemistry, pharmaceutical intermediates, and materials science, though its exact synthesis pathways and environmental impact require further study.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

2,6-dihydroxyheptanedinitrile

InChI

InChI=1S/C7H10N2O2/c8-4-6(10)2-1-3-7(11)5-9/h6-7,10-11H,1-3H2

InChI Key

BMBYSWXHCFQJEW-UHFFFAOYSA-N

Canonical SMILES

C(CC(C#N)O)CC(C#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dihydroxyheptanedinitrile can be synthesized through several methods. One common approach involves the reaction of heptanedinitrile with hydroxylating agents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of hydroxyl groups at the 2 and 6 positions of the heptane chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dihydroxyheptanedinitrile undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acid chlorides are used in substitution reactions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers, esters.

Scientific Research Applications

2,6-Dihydroxyheptanedinitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving nitrile and hydroxyl groups.

    Industry: Utilized in the production of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dihydroxyheptanedinitrile involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile groups can participate in nucleophilic addition reactions, leading to the formation of new chemical bonds. These interactions can affect biochemical pathways and cellular processes, making this compound a valuable compound in research.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Backbone Type Functional Groups Molecular Formula Key Features
This compound Aliphatic 2 hydroxyl, 2 nitrile C₇H₁₀N₂O₂ Hydroxyl (C2, C6); nitriles (likely terminal)
2,6-Dihydroxytoluene Aromatic 2 hydroxyl, 1 methyl C₇H₈O₂ Hydroxyl (C2, C6 on benzene)
Adiponitrile Aliphatic 2 nitrile C₆H₈N₂ Nitriles (C1, C6)
2,6-Bis(Bromo-methyl)Pyridine Heterocyclic 2 bromomethyl, pyridine C₉H₁₀Br₂N₂ Bromomethyl (C2, C6 on pyridine)

Key Observations :

  • The aliphatic backbone of this compound contrasts with aromatic systems like 2,6-dihydroxytoluene, leading to differences in rigidity and conjugation .
  • Unlike adiponitrile, which lacks hydroxyl groups, the presence of diols in this compound enhances its polarity and hydrogen-bonding capacity.

Physical and Thermodynamic Properties

Table 2: Physical Properties

Compound Melting Point (°C) Boiling Point (°C) Water Solubility
This compound Not reported Not reported Moderate (predicted)
2,6-Dihydroxytoluene 145–147 285 (decomp.) Low
Adiponitrile -30 295 Insoluble
2,6-Bis(Bromo-methyl)Pyridine 89–91 ~320 Low

Key Observations :

  • The hydroxyl groups in this compound likely improve water solubility compared to purely aliphatic dinitriles like adiponitrile.
  • Thermodynamic studies on 2,6-Bis(Bromo-methyl)Pyridine using DFT/B3LYP methods (100–500 K range) suggest similar computational approaches could predict the target compound’s stability and phase behavior .

Key Observations :

  • The nitrile groups in this compound offer pathways for functionalization, akin to adiponitrile’s role in nylon synthesis but with added versatility from hydroxyl groups .
  • Unlike 2,6-Bis(Bromo-methyl)Pyridine, which undergoes halogen-based reactions, the target compound’s reactivity centers on its nitriles and hydroxyls .

Research Findings and Methodological Insights

  • Computational Predictions: DFT studies on 2,6-Bis(Bromo-methyl)Pyridine revealed vibrational modes and nonlinear optical (NLO) properties, suggesting that this compound could exhibit unique NLO behavior due to its polar groups .
  • Spectroscopic Analysis : Infrared and Raman spectroscopy, as applied to 2,6-Bis(Bromo-methyl)Pyridine, could resolve the target compound’s hydrogen-bonding networks and nitrile stretching frequencies .

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